molecular formula C21H28ClNO4 B12414276 4-Hydroxy Propafenone-d5 Hydrochloride

4-Hydroxy Propafenone-d5 Hydrochloride

Cat. No.: B12414276
M. Wt: 398.9 g/mol
InChI Key: WKRSKHMUIJZGKZ-CHHLNNTKSA-N
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Description

Overview of Stable Isotope-Labeled Internal Standards in Bioanalytical Science

Stable isotope-labeled (SIL) internal standards are indispensable tools in modern bioanalytical science, particularly in quantitative mass spectrometry. acanthusresearch.com These are compounds where one or more atoms have been replaced by their stable, non-radioactive isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). acanthusresearch.com The fundamental principle behind their use is that the SIL analog is chemically identical to the unlabeled analyte of interest and thus exhibits very similar behavior during sample preparation, chromatography, and mass spectrometric detection. acanthusresearch.com The key difference is the mass, which allows the SIL internal standard to be distinguished from the analyte by a mass spectrometer. acanthusresearch.com This co-elution and similar ionization response enable the SIL internal standard to effectively compensate for variations in sample extraction, matrix effects, and instrument response, leading to highly accurate and precise quantification. acanthusresearch.comcerilliant.com

Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that leverages the unique properties of stable isotope-labeled internal standards. nih.govwikipedia.org The core principle of IDMS involves adding a known amount of an isotopically enriched standard (the "spike") to a sample containing an unknown quantity of the analyte. britannica.comosti.gov After thorough mixing and achieving isotopic homogeneity, the sample is processed and analyzed by mass spectrometry to measure the ratio of the naturally occurring analyte to the isotopically labeled standard. wikipedia.orgbritannica.com

The primary advantage of IDMS is its high accuracy and precision, making it a reference method for quantitative analysis. nih.gov Because the quantification is based on the ratio of two species that are chemically identical, the method is largely unaffected by analyte loss during sample preparation and purification steps. osti.gov As long as the analyte and the internal standard behave identically, any losses will affect both equally, preserving the crucial isotope ratio. osti.gov This robustness makes IDMS particularly valuable for complex biological matrices where quantitative recovery of the analyte can be challenging. nih.gov Furthermore, IDMS can significantly reduce the uncertainty of measurement results, in some cases from 5% to as low as 1% in gas chromatography-mass spectrometry (GC-MS) applications. wikipedia.org

Deuterium (²H or D) is a frequently used stable isotope for labeling reference standards for several practical reasons. hilarispublisher.comnih.gov The primary driver for its widespread use is the relative ease and lower cost of incorporating deuterium into a molecule compared to other stable isotopes like ¹³C or ¹⁵N. hilarispublisher.com Various synthetic methods, such as hydrogen-deuterium exchange reactions, can introduce deuterium into specific positions within a molecule. acanthusresearch.comacs.org

When used as an internal standard for the quantification of metabolites, a deuterated standard offers several advantages. It has a higher mass than the unlabeled metabolite, allowing for its distinct detection by a mass spectrometer. acanthusresearch.com Since the chemical properties are nearly identical, the deuterated standard co-elutes with the metabolite in liquid chromatography (LC), providing excellent internal standardization for LC-MS analysis. cerilliant.com This co-elution helps to compensate for matrix effects, where other components in a biological sample can suppress or enhance the ionization of the analyte, a common challenge in bioanalysis. cerilliant.com

However, the use of deuterium labeling is not without its limitations. One must consider the stability of the deuterium label, as it can sometimes be lost through exchange with protons in the solution or under certain mass spectrometry conditions. acanthusresearch.comhilarispublisher.com Therefore, careful selection of the labeling position is crucial to ensure the label is on a non-exchangeable site. acanthusresearch.com Despite these considerations, deuterium-labeled standards remain a cost-effective and widely accepted tool for quantitative metabolite analysis. cerilliant.com

Chemical Structure and Classification of 4-Hydroxy Propafenone-d5 Hydrochloride

This compound is a deuterated form of a metabolite of the drug propafenone (B51707). medchemexpress.com Its chemical structure is characterized by a core propafenone framework with the addition of a hydroxyl group at the 4-position of one of the phenyl rings and five deuterium atoms replacing five hydrogen atoms on the propylamino side chain. nih.gov The compound is supplied as a hydrochloride salt. medchemexpress.com

Propafenone is a Class 1C antiarrhythmic drug that undergoes extensive metabolism in the liver, primarily through the cytochrome P450 (CYP) enzyme system. youtube.comresearchgate.net The two main metabolic pathways are hydroxylation and N-dealkylation. researchgate.netnih.gov

The major metabolic pathway for most individuals involves aromatic ring hydroxylation, a process that is genetically determined. nih.gov This pathway, primarily mediated by the CYP2D6 enzyme, leads to the formation of 5-hydroxypropafenone (B19502). researchgate.netnih.gov Another significant metabolite is N-depropylpropafenone, also known as norpropafenone, which is formed through the action of CYP3A4 and CYP1A2. nih.gov

4-Hydroxy Propafenone is another metabolite of propafenone. nih.gov The formation of hydroxylated metabolites like 4-hydroxypropafenone and 5-hydroxypropafenone is a key aspect of propafenone's biotransformation. nih.govnih.gov These metabolites can also exhibit pharmacological activity. nih.govnih.govdrugbank.com Individuals can be classified as "extensive" or "poor" metabolizers based on their CYP2D6 activity, which significantly impacts the pharmacokinetic profile of propafenone and the plasma concentrations of its metabolites. youtube.com In "slow metabolizers," the formation of 5-hydroxypropafenone is reduced, which can lead to higher levels of the parent drug and norpropafenone. nih.gov

The deuterated (d5) moiety in this compound is of significant importance in research, particularly in pharmacokinetic and metabolic studies. acanthusresearch.commedchemexpress.com The replacement of five hydrogen atoms with deuterium atoms increases the molecular weight of the compound, allowing it to be used as an internal standard in isotope dilution mass spectrometry. acanthusresearch.com This enables the precise and accurate quantification of the non-deuterated 4-Hydroxy Propafenone in biological samples. acs.org The use of a stable isotope-labeled standard like this is crucial for overcoming matrix effects and ensuring the reliability of bioanalytical data. cerilliant.com While deuterium labeling is cost-effective, care must be taken to ensure the label is stable and does not exchange. acanthusresearch.comhilarispublisher.com The high isotopic purity of such standards is also essential to avoid interference from any residual unlabeled compound. nih.govtandfonline.com

The hydrochloride salt form of the compound also plays a critical role in its research applications. wikipedia.org Converting a base compound into a hydrochloride salt is a common strategy in pharmaceutical sciences to improve its physicochemical properties. wisdomlib.orgnih.gov Specifically, the hydrochloride salt form generally enhances water solubility and stability. wikipedia.orgpharmainfonepal.com This improved solubility is advantageous for preparing stock solutions and for use in aqueous-based biological assays. pharmainfonepal.com Furthermore, the salt form often provides a more stable, crystalline solid that is easier to handle and has a longer shelf-life compared to the free base. wikipedia.orgnih.gov The hydrochloride salt can also influence the pharmacokinetic properties of a compound, often leading to more predictable dissolution profiles. pharmainfonepal.comnih.gov

Historical Development and Current Research Landscape of Propafenone Metabolite Studies

The discovery of the genetic polymorphism of the CYP2D6 enzyme and its role in propafenone metabolism was a significant milestone. researchgate.net This led to a deeper understanding of the wide interindividual variability observed in the drug's pharmacokinetics and response. nih.gov Research then shifted towards investigating the clinical implications of this polymorphism, including the differences in metabolite profiles between extensive and poor metabolizers and the potential for drug-drug interactions. researchgate.netnih.gov

The current research landscape continues to explore the nuances of propafenone metabolism and the role of its metabolites. Advanced analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are now routinely used for the sensitive and specific quantification of propafenone and its metabolites in biological fluids. researchgate.net Recent studies have delved into the potential for reactive metabolite formation and its association with rare adverse effects like hepatotoxicity, with research indicating that CYP2D6 may be involved in the metabolic activation of propafenone to a quinone intermediate. nih.gov Furthermore, the effects of propafenone and its major metabolites, like 5-hydroxypropafenone, on various ion channels, such as the HERG channels, continue to be investigated to better understand their electrophysiological properties and potential for proarrhythmic effects. nih.govdrugbank.com The synthesis and use of isotopically labeled standards, such as this compound, are integral to the precision and accuracy of these ongoing quantitative bioanalytical studies. nih.govchemwhat.comlgcstandards.com

Evolution of Analytical Techniques for Propafenone and its Metabolites

The methods for measuring propafenone and its metabolites in biological fluids have evolved significantly, driven by the need for greater sensitivity, specificity, and efficiency.

Early analytical approaches often relied on High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or fluorescence detection. researchgate.net While foundational, these methods often suffered from limitations, including long analysis times (often exceeding 25 minutes), the need for large plasma volumes, and complex, time-consuming liquid-liquid extraction steps for sample preparation. Furthermore, their sensitivity was not always sufficient for detailed pharmacokinetic studies where drug concentrations can be very low. researchgate.net

The advent of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) marked a paradigm shift in the bioanalysis of propafenone. This technology offers superior sensitivity and specificity by separating compounds chromatographically and then identifying them based on their unique mass-to-charge ratios. nveo.orgresearchgate.net The development and validation of robust LC-MS/MS methods were critically enabled by the availability of stable isotope-labeled internal standards like this compound. nveo.org This internal standard co-elutes with the actual metabolite but is distinguished by the mass spectrometer due to its higher mass. This allows for precise correction of matrix effects—where other components in the plasma can interfere with the signal—and ensures high accuracy and reproducibility. Modern LC-MS/MS methods can achieve very short run times, some as fast as 1.5 to 4 minutes, and can quantify propafenone and 4-hydroxypropafenone down to levels as low as 0.25-0.5 ng/mL. nih.gov

Table 1: Comparison of Analytical Methods for Propafenone and its Metabolites

TechniqueTypical Run TimeLower Limit of Quantification (LLOQ)Role of Internal Standard
HPLC-UV> 25 minutes Higher, less sensitive researchgate.netUsed for basic quantification, but cannot correct for matrix effects as effectively as mass spectrometry.
LC-MS/MS1.5 - 6 minutes researchgate.netnih.gov0.1 - 1.0 ng/mL nih.govCrucial for correcting sample loss and matrix effects, enabling high precision and accuracy. nveo.org

Importance of 4-Hydroxy Propafenone in Understanding Drug Disposition and Metabolism

The rate of propafenone metabolism shows significant variation among individuals due to genetic polymorphism of the CYP2D6 enzyme. nih.gov People can be classified as "extensive metabolizers" (EMs) or "poor metabolizers" (PMs). nih.gov In extensive metabolizers, propafenone is readily converted to 4-Hydroxy Propafenone. In poor metabolizers, this conversion is much slower, leading to higher plasma concentrations of the parent drug and very low to undetectable levels of the metabolite. nih.gov

The use of highly sensitive analytical methods, standardized with compounds like this compound, has allowed researchers to accurately characterize these differences. For instance, studies have shown that in EMs, the elimination half-life of propafenone is significantly shorter (e.g., 5.5 hours) compared to PMs (e.g., 17.2 hours). nih.gov The ability to accurately measure both the parent drug and its active metabolite provides critical insights into a patient's metabolic phenotype, which can influence both the drug's efficacy and its potential for side effects. nih.gov

Table 2: Pharmacokinetic Parameters of Propafenone and 4-Hydroxy Propafenone (5-OHP) in Healthy Volunteers

CompoundMax. Plasma Concentration (Cmax)Time to Max. Concentration (Tmax)Area Under the Curve (AUC₀₋₃₆)Elimination Half-life (t½)
Propafenone210.9 ± 141.9 ng/mL nih.gov6 ± 1 h nih.gov1610 ± 1309 ng·h/mL nih.gov4.6 ± 1.1 h nih.gov
4-Hydroxy Propafenone129.6 ± 65.4 ng/mL nih.gov7 ± 2 h nih.gov1446 ± 754 ng·h/mL nih.gov7.6 ± 1.6 h nih.gov
Data from a study in healthy Chinese volunteers after a single oral dose. nih.gov

Properties

Molecular Formula

C21H28ClNO4

Molecular Weight

398.9 g/mol

IUPAC Name

1-[4-hydroxy-2-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one;hydrochloride

InChI

InChI=1S/C21H27NO4.ClH/c1-2-12-22-14-18(24)15-26-21-13-17(23)9-10-19(21)20(25)11-8-16-6-4-3-5-7-16;/h3-7,9-10,13,18,22-24H,2,8,11-12,14-15H2,1H3;1H/i14D2,15D2,18D;

InChI Key

WKRSKHMUIJZGKZ-CHHLNNTKSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=C(C=CC(=C1)O)C(=O)CCC2=CC=CC=C2)O)NCCC.Cl

Canonical SMILES

CCCNCC(COC1=C(C=CC(=C1)O)C(=O)CCC2=CC=CC=C2)O.Cl

Origin of Product

United States

Synthesis and Isotopic Labeling Methodologies

Strategic Approaches to Deuterium (B1214612) Incorporation in Complex Organic Molecules

The introduction of deuterium into complex organic molecules like 4-Hydroxy Propafenone (B51707) requires careful strategic planning to ensure high isotopic purity and regioselectivity.

Mechanisms and Sites of Deuteration for Stable Isotope Labeling

The primary strategy for the synthesis of 4-Hydroxy Propafenone-d5 Hydrochloride involves the use of a deuterated building block, specifically n-propyl-d5-amine. This approach is generally preferred over direct hydrogen-deuterium (H/D) exchange on the final molecule, as it offers greater control over the location and number of deuterium atoms incorporated.

The d5-labeling in this compound is specifically located on the n-propyl group attached to the nitrogen atom. The five deuterium atoms replace the five hydrogen atoms on the ethyl and methyl carbons of the propyl chain (CD3CD2CH2-). The synthesis of n-propyl-d5-amine itself can be achieved through various methods, such as the reduction of deuterated propanenitrile or the reaction of a suitable precursor with a deuterated reagent.

Considerations for Stereochemical Integrity During Deuteration

The synthesis of propafenone and its hydroxy metabolites results in the formation of a chiral center at the carbon atom bearing the hydroxyl group in the propanolamine (B44665) side chain. However, the deuteration in 4-Hydroxy Propafenone-d5 is on the achiral n-propyl group. Therefore, the process of introducing the d5-propylamino moiety does not in itself affect the stereochemistry at the chiral center of the propafenone backbone. The stereochemical outcome of the final product is determined by the reaction conditions used during the formation of the propanolamine side chain, independent of the isotopic labeling of the propyl group. If a specific stereoisomer is desired, the synthesis would need to employ a stereoselective method for the epoxide ring-opening, a common strategy in the synthesis of similar pharmaceutical compounds.

Advanced Synthetic Routes for this compound

The synthesis of this compound is a multi-step process that requires careful planning and execution to achieve the desired product with high purity.

Multi-step Reaction Pathways for d5 Labeling

A plausible synthetic route for this compound is outlined below, based on established methods for the synthesis of propafenone and its analogs.

Step 1: Synthesis of 1-(2,4-dihydroxyphenyl)-3-phenylpropan-1-one. This precursor can be synthesized via a Friedel-Crafts acylation of resorcinol (B1680541) with 3-phenylpropanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. Alternatively, a Hoesch reaction between resorcinol and 3-phenylpropionitrile (B121915) can yield the desired ketone.

Step 2: Alkylation with Epichlorohydrin (B41342). The 1-(2,4-dihydroxyphenyl)-3-phenylpropan-1-one is then reacted with epichlorohydrin in the presence of a base, such as sodium hydroxide (B78521) or potassium carbonate. This reaction selectively forms the epoxide intermediate, 1-(2-(2,3-epoxypropoxy)-4-hydroxyphenyl)-3-phenylpropan-1-one. The phenolic hydroxyl group at the 2-position is more nucleophilic and preferentially reacts with epichlorohydrin.

Step 3: Aminolysis with n-Propyl-d5-amine. The key isotopic labeling step involves the ring-opening of the epoxide intermediate with commercially available n-propyl-d5-amine. This reaction is typically carried out in a suitable solvent like ethanol (B145695) or isopropanol (B130326) at elevated temperatures to afford 4-Hydroxy Propafenone-d5.

Step 4: Salt Formation. Finally, the free base of 4-Hydroxy Propafenone-d5 is treated with hydrochloric acid in a suitable solvent, such as diethyl ether or isopropanol, to precipitate the hydrochloride salt, yielding the final product, this compound.

Optimization of Reaction Conditions for Isotopic Purity and Yield

Purity of n-Propyl-d5-amine: The isotopic purity of the final product is directly dependent on the isotopic enrichment of the starting n-propyl-d5-amine. High-purity deuterated amine (typically >98%) is essential.

Reaction Temperature and Time: The aminolysis step (Step 3) requires careful control of temperature and reaction time to ensure complete reaction and minimize the formation of side products.

Purification: Chromatographic techniques, such as column chromatography, are crucial for purifying the intermediate and final products to remove any unreacted starting materials or byproducts, which could interfere with the final analysis.

Stoichiometry of Reactants: The molar ratios of the reactants in each step should be optimized to maximize the conversion to the desired product and minimize waste.

Spectroscopic and Chromatographic Characterization of Deuterated Products for Research Purity

The structural integrity and isotopic purity of this compound are confirmed using a combination of spectroscopic and chromatographic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the structure of the molecule and to verify the absence of signals corresponding to the protons on the d5-propyl group. The integration of the remaining proton signals should be consistent with the expected structure. ¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The signals for the carbons in the d5-propyl group will be observed as multiplets due to C-D coupling.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a critical tool for confirming the molecular weight of the deuterated compound and for determining its isotopic purity. The mass spectrum will show a molecular ion peak corresponding to the mass of the d5-labeled compound. The isotopic distribution of the molecular ion cluster can be analyzed to calculate the percentage of deuterium incorporation. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern of the molecule, which can further confirm its structure.

Chromatographic Purity: High-performance liquid chromatography (HPLC) is employed to determine the chemical purity of the final compound. A single, sharp peak in the chromatogram indicates a high degree of chemical purity.

Data Tables

Below are interactive tables with expected data for this compound based on known data for the non-deuterated compound and general principles of spectroscopy.

Table 1: Expected ¹H NMR Chemical Shifts for this compound (in DMSO-d₆) Note: The signals for the propyl group protons are absent due to deuteration.

ProtonsExpected Chemical Shift (ppm)Multiplicity
Aromatic-H6.5 - 7.8m
-CH(OH)-~4.0m
-CH₂-O-~4.1m
-CH₂-N-~2.8m
-CH₂-Ph~2.9t
-CH₂-CO-~3.2t
-OH (phenol)~9.5s
-OH (alcohol)~5.0d
NH₂⁺~8.5br s

Table 2: Expected ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆) Note: The signals for the propyl group carbons will be observed as multiplets due to C-D coupling and will have a slightly upfield shift compared to the non-deuterated analog.

CarbonExpected Chemical Shift (ppm)
C=O~205
Aromatic-C100 - 165
-CH(OH)-~68
-CH₂-O-~70
-CH₂-N-~50
-CD₂-N-~48 (m)
-CD₂-CD₃~19 (m)
-CD₃~10 (m)
-CH₂-Ph~29
-CH₂-CO-~40

Table 3: Expected Mass Spectrometry Data for this compound

ParameterExpected Value
Molecular FormulaC₂₁H₂₃D₅ClNO₄
Molecular Weight398.94
[M+H]⁺ (Monoisotopic)363.23
Isotopic Purity>98%
Major Fragment Ions (m/z)~247, ~135, ~121, ~91

Mass Spectrometry for Molecular Weight and Isotopic Abundance Determination

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and assessing the isotopic enrichment of this compound. The nominal molecular weight of the deuterated compound is 398.94 g/mol , which is five mass units higher than its non-deuterated counterpart, 4-Hydroxy Propafenone Hydrochloride (393.9 g/mol ), due to the replacement of five hydrogen atoms (atomic mass ~1 amu) with five deuterium atoms (atomic mass ~2 amu). nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a commonly employed technique for the analysis of propafenone and its metabolites. nih.gov In a typical LC-MS/MS experiment, the compound is first ionized, often using electrospray ionization (ESI), to produce a protonated molecule [M+H]⁺. For this compound, this would correspond to an m/z value of approximately 399.9.

High-resolution mass spectrometry (HRMS) can provide a more precise mass measurement, allowing for the unambiguous confirmation of the elemental composition. The fragmentation pattern (MS/MS spectrum) obtained by collision-induced dissociation (CID) of the parent ion provides structural information and can be used to confirm the location of the deuterium atoms, as the fragments will also show a corresponding mass shift.

The isotopic abundance can be determined by analyzing the mass spectrum for the presence of the unlabeled compound and other partially deuterated species. An ideal internal standard should have a high isotopic purity, with minimal contribution from the unlabeled analyte. nih.gov

Table 1: Theoretical Mass Spectrometry Data

Compound Molecular Formula Nominal Mass ( g/mol ) [M+H]⁺ (m/z)
4-Hydroxy Propafenone Hydrochloride C₂₁H₂₈ClNO₄ 393.9 394.2

Nuclear Magnetic Resonance Spectroscopy for Deuterium Position and Purity Confirmation

In the ¹H NMR spectrum of this compound, the signals corresponding to the five protons on the phenyl ring of the 3-phenylpropan-1-one moiety would be absent or significantly reduced in intensity compared to the spectrum of the non-deuterated compound. The remaining proton signals from the rest of the molecule would be present, allowing for structural confirmation.

²H (Deuterium) NMR spectroscopy can be used to directly observe the deuterium nuclei. sigmaaldrich.com The chemical shifts in the ²H NMR spectrum would correspond to the positions of the deuterium atoms on the aromatic ring, providing direct evidence of successful labeling.

¹³C NMR spectroscopy is also a valuable tool. The carbon atoms attached to deuterium will exhibit a characteristic splitting pattern (a triplet for a C-D bond) and a slight upfield shift in their resonance compared to the corresponding carbon in the unlabeled compound due to the isotopic effect. This provides further confirmation of the location of the deuterium labels. Detailed NMR studies of propafenone hydrochloride have been published, providing a basis for the interpretation of the spectra of its deuterated analog.

Chromatographic Purity Assessment (e.g., HPLC, GC)

High-Performance Liquid Chromatography (HPLC) is the most common chromatographic technique for assessing the purity of propafenone and its related substances. taylorfrancis.comnih.govnih.gov A variety of HPLC methods have been developed for the analysis of propafenone and its metabolites in pharmaceutical formulations and biological fluids.

Typically, a reversed-phase HPLC method is employed, using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (like acetonitrile (B52724) or methanol). taylorfrancis.comnih.gov Detection is usually performed using a UV detector, as the aromatic rings in the propafenone structure provide strong UV absorbance.

For purity assessment of this compound, an HPLC method would be used to separate the main compound from any potential impurities, including the unlabeled 4-hydroxy propafenone, starting materials, by-products from the synthesis, and any degradation products. The peak area of the main compound relative to the total peak area of all components in the chromatogram is used to calculate the purity. The retention time of this compound would be very similar to that of its non-deuterated counterpart under the same chromatographic conditions.

Table 2: Example HPLC Method Parameters for Propafenone Analysis

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Phosphate Buffer (pH adjusted)
Flow Rate 1.0 mL/min
Detection UV at 254 nm

| Injection Volume | 20 µL |

This is a representative method; actual conditions may vary.

Conclusion

Development and Validation of Quantitative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assays

The development of a quantitative LC-MS/MS assay is a meticulous process involving the optimization of sample extraction, chromatographic separation, and mass spectrometric detection, followed by rigorous validation to ensure the reliability of the data for research applications. oup.comresearchgate.net

The primary goal of sample preparation is to extract the analytes of interest—4-hydroxy propafenone and its deuterated internal standard—from complex biological matrices like plasma or serum, while removing interferences such as proteins and phospholipids (B1166683) that can compromise the analysis. nih.govamericanlaboratory.comresearchgate.net Three primary techniques are commonly optimized for this purpose: protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.govslideshare.net

Protein Precipitation (PPT): This is a rapid and straightforward technique where a precipitating agent, typically an organic solvent like methanol (B129727) or acetonitrile (B52724), is added to the plasma sample. oup.comresearchgate.netphenomenex.com The solvent denatures and precipitates the majority of proteins, which are then separated by centrifugation. phenomenex.commdpi.com For instance, a simple method involves adding a four-fold volume of methanol to a 200 μL plasma sample, followed by vortexing and centrifugation to prepare the sample for injection. oup.comnih.gov While fast and cost-effective, PPT may result in less clean extracts compared to other methods, as it primarily removes proteins but not other endogenous components like phospholipids, which can lead to matrix effects. americanlaboratory.commdpi.com

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample phase and an organic solvent. orientjchem.orgactapharmsci.com The pH of the aqueous phase can be adjusted to ensure the analyte is in a neutral, more organic-soluble state. After mixing and centrifugation, the organic layer containing the analyte is collected, evaporated, and reconstituted in a suitable solvent for LC-MS/MS analysis. actapharmsci.comnveo.org This technique is effective at removing proteins, salts, and phospholipids, but can be labor-intensive and require large volumes of organic solvents. americanlaboratory.comactapharmsci.com Automation platforms are being developed to improve the throughput of LLE. nih.gov

Solid-Phase Extraction (SPE): SPE is a highly selective and efficient sample clean-up method that can yield very clean extracts. nih.govnih.gov The process involves passing the sample through a cartridge containing a solid sorbent. sigmaaldrich.com For 4-hydroxy propafenone, a reversed-phase (e.g., C8 or C18) or a polymeric sorbent can be used. nih.govresearchgate.net The steps typically include conditioning the sorbent, loading the sample, washing away interferences with a weak solvent, and finally eluting the analyte and internal standard with a strong organic solvent. sigmaaldrich.com SPE is highly effective at removing interfering substances and can concentrate the analyte, but often requires more extensive method development. nih.govnih.gov A hybrid SPE-Precipitation technology has also been utilized to enhance sensitivity.

Table 1: Comparison of Sample Preparation Techniques for Propafenone Metabolite Analysis
TechniquePrincipleCommon Reagents/MaterialsAdvantagesDisadvantagesReference
Protein Precipitation (PPT)Protein removal via denaturation with an organic solvent or acid.Methanol, Acetonitrile, Trichloroacetic Acid (TCA).Rapid, simple, cost-effective.Less clean extract, potential for significant matrix effects from phospholipids. oup.comamericanlaboratory.comphenomenex.com
Liquid-Liquid Extraction (LLE)Partitioning of analyte between two immiscible liquid phases.Tertiary butyl methyl ether, Dichloromethane, Ethyl acetate (B1210297).Removes proteins, salts, and phospholipids; provides a cleaner extract than PPT.Labor-intensive, requires large solvent volumes, can be difficult to automate. americanlaboratory.comorientjchem.orgnveo.org
Solid-Phase Extraction (SPE)Analyte is retained on a solid sorbent while interferences are washed away.C8, C18, or polymeric reversed-phase cartridges.Highly selective, provides very clean extracts, allows for analyte concentration.More complex method development, higher cost per sample. nih.govnih.govnih.gov

Effective chromatographic separation is crucial to resolve 4-hydroxy propafenone from its deuterated standard, endogenous matrix components, and other metabolites to prevent isobaric interferences.

Columns: Reversed-phase columns are standard for this type of analysis. Commonly used stationary phases include C8 and C18. nveo.orgnih.gov Specific examples from literature include the use of an ACE-5 C8 (50 × 4.6 mm) column and a Hedera ODS-2 (C18) column. nih.govnih.gov

Mobile Phases: The mobile phase typically consists of an aqueous component and an organic solvent. The organic phase is usually methanol or acetonitrile. nveo.orgnih.gov The aqueous phase often contains additives like ammonium (B1175870) acetate or formic acid to improve peak shape and ionization efficiency by controlling the pH. nih.govnveo.orgnih.gov A mobile phase consisting of methanol and 5 mM ammonium acetate with 0.2% formic acid has been successfully used. nih.gov

Elution and Flow Rate: Separation can be achieved using either an isocratic flow (constant mobile phase composition) or a gradient flow (composition changes over time). nveo.orgnih.gov Gradient elution is often preferred to effectively separate all components in a reasonable time. Flow rates are typically in the range of 0.3 to 1.0 mL/min. nveo.orgnih.gov Short run times of around 4 minutes have been achieved, allowing for high-throughput analysis.

A critical aspect is ensuring the co-elution of 4-hydroxy propafenone and its d5-labeled internal standard. While deuterium labeling provides the best match for the analyte's physicochemical properties, a slight difference in retention time, known as an isotopic effect, can sometimes occur. oup.comchromatographyonline.com If this separation leads to the analyte and standard eluting in different zones of ion suppression or enhancement, the accuracy of quantification can be compromised. myadlm.orgresearchgate.net Therefore, chromatographic conditions must be optimized to ensure the peaks of the analyte and the internal standard overlap as completely as possible. chromatographyonline.com

Tandem mass spectrometry provides the high selectivity and sensitivity required for bioanalysis.

Ionization Mode: For propafenone and its metabolites, electrospray ionization (ESI) in the positive ion mode is consistently reported as the most effective method, as it efficiently generates protonated molecular ions [M+H]⁺. nih.govnih.gov

Detection Mode: The most widely used detection strategy is Multiple Reaction Monitoring (MRM). nih.govresearchgate.netoup.com In MRM, the first quadrupole of the mass spectrometer is set to select the specific mass-to-charge ratio (m/z) of the protonated parent molecule (the precursor ion). This ion is then fragmented in a collision cell, and the second quadrupole selects a specific, characteristic fragment ion (the product ion) for detection. This precursor-to-product ion transition is highly specific to the analyte's structure.

For the analysis of 4-hydroxy propafenone (also referred to as 5-hydroxypropafenone (B19502) in some literature), a common MRM transition is m/z 358.2 → m/z 116.2. nveo.orgoup.com For the deuterated internal standard, this compound, the precursor ion mass would be shifted by +5 Da due to the five deuterium atoms. Assuming the fragmentation pattern remains similar, a likely MRM transition would be m/z 363.2 → m/z 116.2, although the exact transition for the d5-standard would be empirically determined during method development.

Table 2: Typical LC-MS/MS Parameters for 4-Hydroxy Propafenone Analysis
ParameterDescriptionReference
Chromatography Column ACE-5 C8 (50 × 4.6 mm); Hedera ODS-2 C18 nih.govnih.gov
Mobile Phase A: Ammonium acetate or formic acid in water B: Methanol or Acetonitrile nih.govnveo.orgnih.gov
Ionization Mode Positive Electrospray Ionization (ESI+) nih.govnih.gov
Detection Mode Multiple Reaction Monitoring (MRM) nih.govresearchgate.netoup.com
MRM Transition (Analyte) m/z 358.2 → m/z 116.2 (for 4/5-Hydroxy Propafenone) nveo.orgoup.com
MRM Transition (IS) m/z 349.2 → m/z 123.2 (for Propafenone-d7) nveo.org

To ensure the reliability of results, bioanalytical methods must be rigorously validated according to established guidelines. oup.comwoah.orgnih.gov this compound is essential for achieving the required performance during validation.

Selectivity: The method must demonstrate the ability to differentiate the analyte and internal standard from endogenous components in the matrix. ich.org This is tested by analyzing at least six different sources of blank plasma to check for interferences at the retention times of the analytes. oup.com

Linearity and Range: The calibration curve demonstrates the relationship between the instrument response (ratio of analyte peak area to IS peak area) and the known concentration of the analyte. A linear relationship is required over a specific concentration range. For 4-hydroxy propafenone, linearity has been established over ranges such as 0.496 ng/mL to 504.079 ng/mL, with a coefficient of determination (r²) greater than 0.99. oup.comnveo.org

Limit of Quantification (LOQ): The LOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. woah.orgnih.gov For 4-hydroxy propafenone, sensitive methods have achieved an LOQ of approximately 0.5 ng/mL or lower. oup.comnveo.org

Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, expressed as percent bias. Precision measures the reproducibility of the results, expressed as the percent relative standard deviation (%RSD) or coefficient of variation (%CV). nih.gov For bioanalytical methods, both intra-day and inter-day accuracy and precision are assessed at multiple quality control (QC) concentrations. Acceptance criteria are typically within ±15% for both accuracy and precision (±20% at the LOQ). nih.govnih.gov Studies on 4-hydroxy propafenone have reported precision values well below 10% and accuracy between 98% and 102%. nveo.orgnih.gov

Matrix Effect: This assesses the influence of co-eluting matrix components on the ionization of the analyte. ich.org It is evaluated by comparing the response of the analyte in a post-extraction spiked sample to the response in a pure solution. The use of this compound helps to normalize these variations. oup.com

Table 3: Summary of Bioanalytical Method Validation Parameters for 4-Hydroxy Propafenone
Validation ParameterTypical Finding/ValueAcceptance CriteriaReference
Linearity (r²) > 0.996≥ 0.99 nveo.org
Range 0.5 ng/mL to 504 ng/mLDefined by application needs nveo.org
Lower Limit of Quantification (LOQ) ~0.5 ng/mLSufficiently low for study; Accuracy/Precision within ±20% oup.comnveo.org
Accuracy (% Bias) -1.21% to 1.2%Within ±15% of nominal value (±20% at LOQ) nveo.org
Precision (% CV) 2.21% to 5.5%≤ 15% (≤ 20% at LOQ) nveo.org
Selectivity No significant interference observed in blank plasma.Interference ≤ 20% of LLOQ response. oup.comnveo.org

Role of this compound in Mitigating Matrix Effects

Matrix effects are a primary challenge in LC-MS/MS bioanalysis, representing the alteration of analyte ionization efficiency by co-eluting compounds from the biological matrix. chromatographyonline.commyadlm.org This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), causing inaccurate and imprecise results. oup.comchromatographyonline.com

The use of a stable isotope-labeled internal standard, such as this compound, is the most effective strategy to compensate for matrix effects. oup.comchromatographyonline.com Because the SIL-IS is nearly identical in its physicochemical properties to the analyte, it behaves in the same manner during sample preparation, chromatography, and ionization. chromatographyonline.comresearchgate.net

When 4-hydroxy propafenone and this compound co-elute from the HPLC column and enter the mass spectrometer's ion source, they are exposed to the exact same microenvironment of interfering matrix components. chromatographyonline.com Consequently, any ion suppression or enhancement that affects the analyte will affect the internal standard to the same degree. By calculating the ratio of the analyte's peak area to the internal standard's peak area, the variability caused by the matrix effect is normalized, leading to an accurate and precise quantification of the analyte. oup.commyadlm.org While deuterated standards are highly effective, it is crucial to confirm that no chromatographic separation occurs between the analyte and the standard, as this could lead to differential matrix effects and negate the corrective benefits. chromatographyonline.commyadlm.orgresearchgate.net

Impact of Isotope Effects on Chromatographic Retention and Ionization Efficiency

The use of stable isotope-labeled internal standards, such as this compound, is foundational to achieving high accuracy and precision in mass spectrometry-based quantification. The five deuterium atoms in this molecule impart a higher mass, which is the basis for its distinction from the endogenous analyte by the mass spectrometer. However, the substitution of hydrogen with deuterium can also introduce subtle physicochemical changes, leading to what are known as isotope effects, which can influence chromatographic behavior.

A widely observed phenomenon is the "chromatographic isotope effect," where deuterated compounds exhibit slightly different retention times compared to their non-deuterated (protiated) counterparts. nih.gov In reversed-phase liquid chromatography (RPLC) and gas chromatography (GC), deuterated analytes typically elute slightly earlier than their corresponding protiated forms. nih.govnih.gov This effect is attributed to the fact that a carbon-deuterium (C-D) bond is slightly shorter and has a smaller vibrational amplitude than a carbon-hydrogen (C-H) bond. cchmc.org This can lead to minor differences in molecular volume and polarizability, which in turn affects the intermolecular interactions with the chromatographic stationary phase. cchmc.org While this retention time shift is usually small, it is a critical parameter to characterize during method development to ensure that the analyte and the internal standard are monitored over the correct elution window. For instance, in RPLC, the shift might be a few seconds, which could be a significant portion of a narrow chromatographic peak in ultra-high performance liquid chromatography (UHPLC) systems. nih.gov

Regarding ionization efficiency, the underlying assumption when using a deuterated internal standard is that it behaves identically to the analyte during the ionization process in the mass spectrometer's source. For most applications, especially with electrospray ionization (ESI), 4-Hydroxy Propafenone-d5 and the unlabeled analyte are expected to have negligible differences in ionization efficiency. Their near-identical chemical structures ensure they are equally affected by matrix effects, such as ion suppression or enhancement, which are common challenges in the analysis of complex biological samples. nveo.org By tracking the ratio of the analyte to the stable isotope-labeled standard, these variations can be effectively normalized, leading to reliable quantification.

Table 1: Representative Isotope Effect on Chromatographic Retention Time This table illustrates the typical chromatographic isotope effect observed in reversed-phase LC-MS analysis, where the deuterated standard elutes slightly earlier than the native analyte. The values are representative.

Compound Typical Retention Time (minutes) Retention Time Shift (Analyte - IS)
4-Hydroxy Propafenone 2.58 \multirow{2}{*}{+0.05 minutes}

Alternative and Complementary Analytical Platforms

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile or Derivatized Metabolites

While Liquid Chromatography-Mass Spectrometry (LC-MS) is the predominant technique for analyzing propafenone and its metabolites, Gas Chromatography-Mass Spectrometry (GC-MS) represents a viable alternative platform, particularly for specific research applications. Metabolites like 4-Hydroxy Propafenone are polar and non-volatile, making them unsuitable for direct GC-MS analysis. mdpi.com Therefore, a critical prerequisite for their analysis by GC-MS is a chemical derivatization step to increase their volatility and thermal stability. mdpi.commdpi.com

Common derivatization strategies for compounds containing hydroxyl and amine groups include silylation, using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). mdpi.com This process replaces the active hydrogen atoms on the hydroxyl and amine groups with trimethylsilyl (B98337) (TMS) groups, rendering the molecule amenable to gas-phase analysis.

In a GC-MS method, this compound serves as an ideal internal standard. caymanchem.com It undergoes the same derivatization reaction as the analyte and exhibits nearly identical chromatographic behavior in the GC column. nih.gov Any variability in the efficiency of the derivatization reaction or sample loss during extraction will affect both the analyte and the internal standard to the same extent. The mass spectrometer can then easily differentiate between the derivatized analyte and the heavier derivatized internal standard, enabling accurate and precise quantification. nih.gov Although GC-MS methods can be highly sensitive and specific, the requirement for derivatization adds a layer of complexity and potential for variability compared to direct LC-MS analysis. mdpi.com

Table 2: Illustrative Parameters for a Derivatization-Based GC-MS Method This table outlines a hypothetical GC-MS method for the analysis of 4-Hydroxy Propafenone, highlighting the role of the deuterated internal standard.

Parameter Description
Analyte 4-Hydroxy Propafenone
Internal Standard 4-Hydroxy Propafenone-d5
Derivatization Reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
GC Column Phenyl-methylpolysiloxane capillary column (e.g., DB-5ms)
Ionization Mode Electron Ionization (EI)
MS Acquisition Mode Selected Ion Monitoring (SIM)
Monitored Ion (m/z) for Analyte Fragment ion specific to the derivatized 4-Hydroxy Propafenone structure

| Monitored Ion (m/z) for IS | Corresponding fragment ion for the derivatized 4-Hydroxy Propafenone-d5 structure (+5 Da shift) |

High-Resolution Mass Spectrometry for Metabolite Identification and Untargeted Profiling

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography, is an indispensable tool for the identification of novel metabolites and for untargeted metabolomics studies. nih.gov Unlike triple quadrupole mass spectrometers that are typically used for targeted quantification, HRMS instruments (e.g., Orbitrap, TOF) provide highly accurate mass measurements, often to within 5 parts per million (ppm). This level of mass accuracy allows for the confident determination of the elemental composition of an unknown ion, which is a critical first step in metabolite identification. nih.gov

In the context of propafenone metabolism, an untargeted HRMS approach could be used to screen biological samples (e.g., plasma, urine) for all potential metabolites, not just the well-characterized ones like 5-hydroxypropafenone and N-depropylpropafenone. nih.govresearchgate.net The workflow involves acquiring full-scan mass spectra of the samples and then using sophisticated software to mine the data for features that are different between control and treated groups.

The role of this compound in such an experiment is multifaceted. Firstly, it serves as a quality control and system suitability marker, ensuring that the analytical platform is performing correctly throughout the analysis. Secondly, its presence provides a definitive anchor point in the complex dataset. The instrument will detect two features with a precise mass difference corresponding to the five deuterium atoms, unequivocally identifying the endogenous 4-Hydroxy Propafenone peak. This confirmed identification can then be used as a structural scaffold to aid in the characterization of other, unknown but structurally related, metabolites that may have undergone further biotransformation.

Table 3: Exact Mass Comparison for HRMS-Based Identification This table demonstrates the precise mass difference between the analyte and its d5-labeled standard as would be measured by HRMS, facilitating confident identification.

Compound Molecular Formula Monoisotopic Mass (Da) [M+H]⁺ Ion Exact Mass (Da)
4-Hydroxy Propafenone C₂₁H₂₇NO₄ 373.1940 374.2013

Application in Pre Clinical and in Vitro Drug Metabolism Investigations

Elucidation of Propafenone (B51707) Metabolic Pathways and Metabolite Profiling

Understanding the metabolic pathways of a drug is fundamental in drug development. Deuterated standards are instrumental in these studies, which often utilize subcellular fractions like liver microsomes to simulate metabolism in vitro.

In vitro studies using liver microsomal systems have been pivotal in identifying the primary metabolites of propafenone. These systems contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily.

Phase I Metabolism: The principal Phase I metabolic pathways for propafenone are 5-hydroxylation and N-dealkylation. acs.orgdrugs.com Incubation of propafenone in human and rat liver microsomes leads to the formation of two major active metabolites:

5-hydroxypropafenone (B19502) , formed through the action of the CYP2D6 enzyme. drugs.comnih.govnih.gov

N-desalkylpropafenone (or norpropafenone), which is formed by both CYP3A4 and CYP1A2 enzymes. drugs.comnih.govnih.govnih.gov

Further hydroxylation of metabolites has also been observed. acs.org A study using rat liver microsomes identified an O-demethylation metabolite (M1) which was then further hydroxylated to a metabolite designated as M2. acs.org

Phase II Metabolism: Following Phase I oxidation, propafenone and its metabolites can undergo Phase II conjugation reactions. The most notable of these are glucuronidation reactions, mediated by UDP-glucuronosyltransferases (UGTs). Propafenone glucuronides (PPFG) are significant Phase II metabolites that have been identified and quantified in human plasma and urine. nih.govnih.gov Sensitive analytical methods have been developed to separate and quantify the diastereoisomeric propafenone glucuronides. nih.gov

In the complex matrix of biological samples (e.g., plasma, urine, microsomal incubates), distinguishing between drug-derived metabolites and structurally similar endogenous compounds can be challenging. Deuterated internal standards, such as 4-Hydroxy Propafenone-d5 Hydrochloride, are invaluable tools for overcoming this analytical hurdle. clearsynth.comtandfonline.com

Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard in bioanalytical mass spectrometry for several reasons: kcasbio.comaptochem.com

Co-elution and Ionization: A deuterated standard has nearly identical physicochemical properties to its non-labeled counterpart (the analyte). aptochem.com This ensures that it co-elutes during chromatography and exhibits similar ionization efficiency in the mass spectrometer's ion source, effectively normalizing for variations in sample extraction, injection volume, and matrix effects (ion suppression or enhancement). kcasbio.comaptochem.com

Mass Differentiation: The key difference is its mass. The deuterium (B1214612) atoms increase the molecular weight of the standard, allowing the mass spectrometer to easily distinguish it from the unlabeled analyte and any other background compounds. aptochem.com For a reliable assay, the mass increase should be sufficient to place the standard's signal outside the natural isotopic distribution of the analyte. aptochem.com

Improved Accuracy and Precision: By correcting for analytical variability and matrix effects, deuterated standards significantly enhance the accuracy, precision, and robustness of quantitative assays. clearsynth.comaptochem.com This is crucial for accurately profiling metabolic pathways and building reliable pharmacokinetic models. nih.govnih.gov The use of SIL-IS can reduce method development time and prevent the need for assay re-investigation that might arise when using less ideal surrogate standards. kcasbio.com

Enzyme Kinetics and Reaction Phenotyping Studies

Enzyme kinetics and reaction phenotyping studies are essential for predicting a drug's metabolic clearance and its potential for drug-drug interactions.

The kinetics of enzyme-catalyzed reactions are often described by the Michaelis-Menten model, which defines the relationship between the reaction velocity (V) and the substrate concentration [S]. youtube.com The key parameters derived from this model are:

Km (Michaelis constant): The substrate concentration at which the reaction rate is half of Vmax. It reflects the affinity of the enzyme for the substrate; a lower Km indicates a higher affinity. youtube.comcurrentseparations.com

Vmax (maximum velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate. youtube.comcurrentseparations.com

Clint (intrinsic clearance): Calculated as the ratio of Vmax to Km (Vmax/Km), it represents the inherent ability of an enzyme to metabolize a drug, independent of physiological factors. currentseparations.com

Kinetic studies on propafenone metabolism have been conducted using liver microsomes. One such study in rat hepatic microsomes determined these parameters for the N-desalkylation of propafenone's enantiomers under different induction conditions. nih.govnih.gov Another study determined the kinetics for the stereoselective 5-hydroxylation of propafenone by CYP2D6. nih.gov

Enzyme Kinetic Parameters for Propafenone Metabolism
Metabolic PathwayEnzyme/SystemEnantiomerKm (μM)Vmax (rate)Clint (rate/μM)Source
5-HydroxylationCYP2D6(S)-propafenone5.310.2 pmol/μg/hr1.92 nih.gov
(R)-propafenone3.05.5 pmol/μg/hr1.83
N-desalkylationRat Liver Microsomes (Control)R(-)-propafenone83 ± 60.75 ± 0.16 nmol/mg/min8.9 ± 1.1 μL/min/mg nih.govnih.gov
S(+)-propafenone94 ± 70.72 ± 0.07 nmol/mg/min7.6 ± 0.7 μL/min/mg
Rat Liver Microsomes (BNF-induced)R(-)-propafenone105 ± 61.04 ± 0.15 nmol/mg/min9.9 ± 0.9 μL/min/mg
S(+)-propafenone128 ± 141.07 ± 0.14 nmol/mg/min8.3 ± 0.7 μL/min/mg
Rat Liver Microsomes (DEX-induced)R(-)-propafenone86 ± 110.93 ± 0.06 nmol/mg/min10.9 ± 0.8 μL/min/mg
S(+)-propafenone118 ± 161.04 ± 0.09 nmol/mg/min8.9 ± 0.9 μL/min/mg

Note: The units for Vmax and Clint differ between studies due to different experimental setups. BNF (beta-naphthoflavone) and DEX (dexamethasone) are enzyme inducers.

Reaction phenotyping aims to identify the specific enzymes responsible for a drug's metabolism. This is crucial as genetic polymorphisms in these enzymes can lead to significant interindividual variability in drug response. mdpi.com For propafenone, metabolism is primarily carried out by CYP2D6, CYP3A4, and CYP1A2. nih.govmdpi.comresearchgate.netnih.gov

Several in vitro methods are used to identify these contributing isoforms:

Recombinant Enzymes: Individual human CYP isoforms are expressed in systems like yeast or insect cells. nih.govxenotech.com Incubating propafenone with each recombinant enzyme allows for direct assessment of which isoforms can catalyze its metabolism. Studies have shown that both recombinant CYP1A2 and CYP3A4 can catalyze the N-dealkylation of propafenone. nih.gov

Specific Inhibitors: Known selective chemical inhibitors for specific CYP isoforms are incubated with propafenone in human liver microsomes. A significant decrease in metabolite formation in the presence of an inhibitor points to the involvement of that specific enzyme. For example, verapamil (B1683045) and midazolam (inhibitors of CYP3A4 and, for verapamil, also CYP1A2) have been shown to competitively inhibit the formation of N-desalkylpropafenone. nih.gov

Correlation Analysis: The rate of propafenone metabolism is measured across a panel of individual human liver microsomes with known, varying activities of each CYP isoform. nih.govxenotech.com A strong correlation between the rate of metabolite formation and the activity of a specific isoform (e.g., CYP1A2 or CYP3A) indicates its involvement. nih.gov

Antibody Inhibition: Antibodies that specifically bind to and inhibit a particular CYP enzyme can also be used. Studies have demonstrated that antibodies against CYP3A and CYP1A2 inhibit the formation of N-desalkylpropafenone by 54% and 24%, respectively. nih.gov

These combined approaches have definitively established that 5-hydroxylation is mediated by CYP2D6, while N-dealkylation is mediated by both CYP3A4 and CYP1A2. acs.orgdrugs.comnih.govnih.gov

Drugs can act as inducers or inhibitors of metabolic enzymes, leading to clinically significant drug-drug interactions. In vitro models, such as cultured human hepatocytes or liver microsomes from induced animals, are used to assess this potential. youtube.com

Enzyme Induction: Induction is the process where a drug increases the expression of a metabolizing enzyme, which can lead to faster clearance and reduced efficacy of co-administered drugs. youtube.com A study on rat hepatic microsomes investigated the effect of pretreatment with the inducers beta-naphthoflavone (B1666907) (BNF), a prototypical CYP1A inducer, and dexamethasone (B1670325) (DEX), a CYP3A inducer. nih.govwjgnet.com Both inducers increased the Vmax for propafenone N-desalkylation, confirming the contribution of CYP1A and CYP3A subfamilies to this pathway. nih.govwjgnet.com

Enzyme Inhibition: Inhibition occurs when a drug decreases the activity of an enzyme, potentially leading to increased concentrations and toxicity of co-administered drugs. Propafenone itself is known to be an inhibitor of CYP2D6. nih.govg-standaard.nl In vitro studies have also examined how other compounds inhibit propafenone metabolism. For instance, in rat liver microsomes induced by dexamethasone, the calcium channel blocker nimodipine (B1678889) was shown to stereoselectively inhibit the metabolism of propafenone. nih.govwjgnet.com The inhibition constant (Ki) was calculated to be 8.6 mg/L for the R(-)-isomer and 15.4 mg/L for the S(+)-isomer, indicating a more potent inhibition of the R(-)-enantiomer's metabolism. wjgnet.com

Studies on Metabolic Stability and Biotransformation in Isolated Biological Systems

In vitro metabolic stability assays are fundamental in drug discovery for predicting a compound's behavior in the body. nuvisan.com These assays typically involve incubating a drug candidate with liver-derived systems to measure its rate of metabolism. This helps in estimating key pharmacokinetic parameters like half-life and clearance. nuvisan.com

Isolated biological systems are routinely used to investigate the metabolic fate of xenobiotics. nuvisan.com

Hepatic Microsomes: These are vesicles of the endoplasmic reticulum from liver cells and are rich in cytochrome P450 (CYP) enzymes, the primary enzymes responsible for drug metabolism. researchgate.net Studies on propafenone, the parent drug of 4-Hydroxy Propafenone, extensively use liver microsomes from various species, including humans, rats, mice, and monkeys, to elucidate metabolic pathways. nuvisan.comnih.gov For instance, human and marmoset liver microsomes preferentially mediate the 5-hydroxylation of propafenone to form 5-hydroxypropafenone, a major metabolite, while rat and mouse liver microsomes favor 4'-hydroxylation. nih.gov

S9 Fractions: This is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes. This allows for the study of both Phase I (e.g., oxidation by CYPs) and Phase II (e.g., conjugation) metabolic reactions. nuvisan.com

Hepatocyte Incubation Systems: Using intact liver cells (hepatocytes) provides a more comprehensive picture of drug metabolism as they contain a full complement of metabolic enzymes and cofactors. nuvisan.com Cryopreserved hepatocytes are often used in suspension to determine intrinsic clearance and predict in vivo hepatic clearance. nuvisan.com

The metabolic stability of a compound in these systems is a critical determinant of its potential as a drug candidate. eurofinsdiscovery.com

The intrinsic clearance (CLint) is a measure of the inherent ability of the liver to metabolize a drug, independent of blood flow. nuvisan.comresearchgate.net It is a key parameter derived from in vitro metabolism studies and is used to predict in vivo hepatic clearance. researchgate.net

The process typically involves:

Incubating the compound (e.g., 4-Hydroxy Propafenone) with liver microsomes and a cofactor-regenerating system (like NADPH). nih.gov

Monitoring the disappearance of the parent compound over time using analytical techniques like LC-MS/MS, where this compound would serve as an ideal internal standard. medchemexpress.commedchemexpress.com

Calculating the half-life (t½) from the rate of disappearance. researchgate.neteurofinsdiscovery.com

Using the half-life to determine the intrinsic clearance. researchgate.net

Kinetic parameters like the Michaelis-Menten constant (Km) and maximum velocity (Vmax) are also determined to understand the enzyme kinetics of the metabolic process. nih.gov For propafenone, such studies have been conducted in rat hepatic microsomes to understand its metabolism. nih.gov

Table 1: Key Parameters in Microsomal Intrinsic Clearance Determination

Parameter Description Relevance
CLint (Intrinsic Clearance) The inherent ability of liver enzymes to metabolize a drug. Predicts in vivo hepatic clearance and bioavailability. nuvisan.com
t½ (Half-life) The time required for the concentration of the compound to reduce by half. Indicates the metabolic stability of the compound. eurofinsdiscovery.com
Km (Michaelis-Menten Constant) The substrate concentration at which the reaction rate is half of Vmax. Reflects the affinity of the enzyme for the substrate. nih.gov
Vmax (Maximum Velocity) The maximum rate of the enzymatic reaction. Indicates the maximum metabolic capacity. nih.gov

Mechanistic Investigations of Reactive Metabolite Formation and Adduct Studies

Bioactivation is the process where a relatively inert compound is metabolized into a reactive electrophilic intermediate. researchgate.net These reactive metabolites can covalently bind to cellular macromolecules like proteins and DNA, which can lead to toxicity. researchgate.netnih.gov

To detect the formation of reactive metabolites, trapping agents are used in in vitro incubation systems. These agents are nucleophiles that react with the electrophilic metabolites to form stable adducts that can be detected by mass spectrometry.

Glutathione (GSH): As the most abundant cellular nucleophile, GSH is commonly used to trap reactive metabolites in vitro. nih.govcaymanchem.com The formation of GSH adducts is a strong indicator that a compound is being bioactivated. acs.org

N-acetylcysteine (NAC): NAC is another trapping agent used in these studies. NAC adducts can provide more detailed structural information in mass spectrometry fragmentation analysis compared to GSH adducts. nih.gov

These trapping studies are crucial for identifying potential liabilities of a drug candidate early in the discovery process. rsc.orgresearchgate.net

The identification of covalent adducts helps to elucidate the structure of the reactive metabolite and the metabolic pathway responsible for its formation. For example, propafenone's metabolism involves multiple pathways, including hydroxylation and N-desalkylation, primarily mediated by CYP2D6, CYP3A4, and CYP1A2. researchgate.netnih.gov Any of these pathways could potentially lead to a reactive intermediate. The formation of quinone-type reactive metabolites is a known bioactivation pathway for some aromatic compounds. researchgate.net While specific studies on reactive metabolite formation from 4-Hydroxy Propafenone are not detailed in the provided results, the general principles of trapping and adduct identification would apply.

Stereoselective Metabolism Research

Propafenone is administered as a racemic mixture of R(-) and S(+) enantiomers, which exhibit different pharmacological and metabolic profiles. nih.govnih.gov This makes the study of its stereoselective metabolism clinically relevant.

Research has shown that the metabolism of propafenone is indeed stereoselective. For instance:

In healthy Chinese subjects, the area under the plasma concentration-time curve (AUC) for (S)-propafenone was significantly higher than for (R)-propafenone, indicating slower clearance of the S-enantiomer. nih.gov

Conversely, the glucuronidation of propafenone, a Phase II metabolic pathway, shows a preference for the (R)-enantiomer. nih.gov

The 5-hydroxylation of propafenone is primarily mediated by CYP2D6. nih.gov

Studies in rat liver microsomes have also demonstrated stereoselectivity in propafenone metabolism, particularly at low substrate concentrations, with the R(-)-isomer being metabolized faster than the S(+)-isomer. nih.gov

Impact of Chirality on Enzyme-Substrate Interactions and Product Formation

The metabolism of Propafenone is significantly influenced by chirality, a phenomenon where molecules exist as non-superimposable mirror images called enantiomers. researchgate.net Propafenone is administered as a racemate, a mixture of both (S)- and (R)-enantiomers, which exhibit different metabolic fates and pharmacological activities. nih.gov This stereoselectivity is primarily driven by the specific interactions between the enantiomers and the active sites of metabolizing enzymes, predominantly Cytochrome P450 (CYP) isoenzymes such as CYP2D6, CYP3A4, and CYP1A2. nih.govnih.govnih.gov

Research has shown that the 5-hydroxylation of Propafenone, leading to the formation of 4-Hydroxy Propafenone, is a major metabolic pathway mediated by CYP2D6. nih.govnih.gov Studies using human liver microsomes have demonstrated substantial stereoselectivity in this process. For instance, the (S)-enantiomer of Propafenone is often metabolized more extensively than its (R)-counterpart. researchgate.netnih.gov

The enzyme kinetics of this metabolic step reveal the underlying basis for this stereoselectivity. The Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ) often differ between the two enantiomers. For example, one study reported a lower Kₘ for (R)-propafenone compared to (S)-propafenone (3.0 µM vs. 5.3 µM), indicating a higher affinity of the (R)-enantiomer for the CYP2D6 active site. nih.gov However, the Vₘₐₓ for the formation of (S)-4-Hydroxy Propafenone was higher than that for the (R)-metabolite (10.2 pmol/µg/hr vs. 5.5 pmol/µg/hr). nih.gov This suggests that while the (R)-enantiomer may bind more readily, the (S)-enantiomer is converted to its hydroxylated metabolite more rapidly.

Furthermore, the enantiomers can competitively inhibit each other's metabolism. nih.gov The (R)-enantiomer has been shown to be a more potent inhibitor of the 5-hydroxylation of the (S)-enantiomer than vice versa. nih.gov This interaction at the enzyme's active site underscores the critical importance of studying each enantiomer's metabolic profile individually, as well as their interactions when present as a racemic mixture. The molecular basis for this phenomenon lies in the stereoselectivity in the affinity of the substrate for the enzyme's active centers rather than at the catalyzing sites. nih.govwjgnet.com

The following table summarizes key kinetic parameters from a study on the enantioselective metabolism of Propafenone, illustrating the differential interaction of its enantiomers with metabolizing enzymes.

EnantiomerKₘ (µM)Vₘₐₓ (pmol/µg/hr)
(S)-Propafenone5.310.2
(R)-Propafenone3.05.5
Data from a study on the cytochrome P450IID6-mediated 5-hydroxylation of propafenone in human liver microsomes. nih.gov

Methodologies for Chiral Separation and Analysis of Metabolites in Research Settings

Given the stereoselective nature of Propafenone metabolism, the ability to separate and quantify the individual enantiomers of both the parent drug and its metabolites is paramount in preclinical and in vitro studies. researchgate.netwikipedia.org Chiral analysis provides the necessary tools to investigate the distinct pharmacokinetic and pharmacodynamic profiles of each stereoisomer. wikipedia.orgwvu.edu The use of a deuterated internal standard like this compound is integral to these analytical methods, ensuring precision and accuracy in quantification, typically by mass spectrometry.

A variety of analytical techniques are employed for the chiral separation of drug metabolites:

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most widely used method for the enantioselective analysis of drugs and their metabolites. nih.govwjgnet.com This technique can be performed in two primary modes:

Direct Method: This involves the use of a chiral stationary phase (CSP) that can directly distinguish between enantiomers. nih.gov Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are common. windows.net For instance, a Lux® i-Amylose-3 chiral stationary phase has been successfully used for the separation of Propafenone enantiomers. windows.net

Indirect Method: This approach involves derivatizing the enantiomers with a chiral derivatizing reagent to form diastereomers. These diastereomeric pairs have different physicochemical properties and can be separated on a standard, non-chiral column. nih.govnih.gov

Gas Chromatography (GC): Similar to HPLC, GC can be used for chiral separations, often requiring derivatization to increase the volatility and thermal stability of the analytes. researchgate.netnih.gov

Capillary Electrophoresis (CE): CE is another powerful technique for chiral separations. researchgate.netnih.gov It offers high separation efficiency and requires only small sample volumes. Chiral selectors are typically added to the background electrolyte, where they form transient diastereomeric complexes with the enantiomers, leading to differences in their electrophoretic mobility. wvu.edu

Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of HPLC with mass spectrometry provides a highly sensitive and selective method for the quantification of enantiomers in complex biological matrices. nih.gov In such assays, a stable isotope-labeled internal standard, such as this compound, is crucial for correcting for matrix effects and variations in sample processing and instrument response.

The following table provides an overview of common methodologies for chiral separation in drug metabolism studies.

Analytical TechniquePrinciple of Chiral SeparationCommon Application in Propafenone Metabolism
High-Performance Liquid Chromatography (HPLC) Use of Chiral Stationary Phases (CSPs) or chiral derivatization. nih.govnih.govQuantifying enantiomers of Propafenone and its metabolites in plasma and microsomal incubations. wjgnet.com
Gas Chromatography (GC) Often requires derivatization to form diastereomers for separation on a chiral or achiral column. researchgate.netnih.govAnalysis of volatile derivatives of drug metabolites.
Capillary Electrophoresis (CE) Differential migration of enantiomers in the presence of a chiral selector in the electrolyte. wvu.eduSeparation of enantiomers in various biological fluids. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the sensitivity and selectivity of mass spectrometry. nih.govDefinitive quantification of enantiomeric metabolites in preclinical and clinical samples.

Pharmacological and Biochemical Investigations of 4 Hydroxypropafenone Unlabeled Analog in Research Models

In Vitro Pharmacological Characterization of Metabolite Activity

4-Hydroxypropafenone demonstrates significant activity on cardiac ion channels, which is central to its antiarrhythmic effects.

Sodium Channels: Like its parent compound, 4-Hydroxypropafenone is a potent blocker of cardiac sodium channels. drugbank.com This action is characteristic of class IC antiarrhythmic agents and results in a reduction of the maximal rate of depolarization (Vmax) of the cardiac action potential. nih.govoup.com In comparative studies using guinea pig ventricular muscle fibers, 4-hydroxypropafenone was shown to depress Vmax, an effect consistent with sodium channel blockade. oup.com Interestingly, the on-set/off-set kinetics of the sodium channel block by 4-hydroxypropafenone were found to be approximately twice as long as those of propafenone (B51707), suggesting a slower rate of dissociation from the inactivated state of the sodium channels. oup.com This more persistent block may contribute to its potent antiarrhythmic activity observed in vivo.

HERG Potassium Channels: The human ether-à-go-go-related gene (hERG) potassium channel is critical for cardiac repolarization, and its modulation by drugs is a key area of safety pharmacology. 4-Hydroxypropafenone has been shown to be a potent inhibitor of the hERG channel. researchgate.netdrugbank.comoup.com In Chinese Hamster Ovary (CHO) cells stably expressing hERG channels, 2 µM of 5-hydroxypropafenone (B19502) inhibited the hERG current by 71.1 ± 4.1%. researchgate.netdrugbank.com This level of inhibition was comparable to that of the parent drug, propafenone. researchgate.netdrugbank.com

The mechanism of hERG channel blockade by 4-hydroxypropafenone involves binding predominantly to the open state of the channel. researchgate.netdrugbank.com This is supported by the observation that the block is voltage- and time-dependent, increasing in the range of membrane potentials that cause channel activation. oup.com Furthermore, 4-hydroxypropafenone shifts the voltage-dependence of hERG channel activation towards more negative potentials and accelerates the deactivation and inactivation processes of the hERG current. researchgate.netdrugbank.comoup.com

While the primary action of 4-hydroxypropafenone is on ion channels, it also exhibits activity at adrenergic receptors. Research indicates that 4-hydroxypropafenone has a significantly weaker beta-adrenoceptor blocking effect compared to propafenone. nih.govnih.gov In studies on isolated organs, the beta-adrenoceptor blocking activity of 5-hydroxypropafenone was found to be very distinctly weaker than that of propafenone. nih.gov This is a notable difference from the parent drug, which possesses clinically relevant beta-blocking properties. drugbank.com The stereoselectivity of this interaction has also been noted, with the S-enantiomer of propafenone being a more potent β-antagonist. nih.gov While specific binding affinity values (Ki) or functional inhibition constants (IC50) for 4-hydroxypropafenone in recombinant receptor systems are not extensively detailed in the reviewed literature, the qualitative evidence consistently points to a reduced beta-blocking capacity compared to propafenone.

Biochemical Interactions and Cellular Mechanisms

The primary enzymatic interaction involving 4-hydroxypropafenone is its own formation from propafenone, a reaction catalyzed by the polymorphic enzyme CYP2D6. drugbank.comdrugbank.com Individuals with different CYP2D6 genotypes will have varying plasma concentrations of 4-hydroxypropafenone, which has significant clinical implications. drugbank.com

Beyond its metabolic generation, studies have explored the interaction of 4-hydroxypropafenone with other cellular components. For instance, propafenone and its metabolites, including 5-hydroxypropafenone, have been shown to be inhibitors of P-glycoprotein, an important drug transporter. nih.gov In a study using Caco-2 cell monolayers, 5-hydroxypropafenone inhibited P-glycoprotein-mediated digoxin (B3395198) transport with an IC50 value of 19.9 µM. nih.gov This indicates that at sufficient concentrations, 4-hydroxypropafenone can contribute to drug-drug interactions by inhibiting the efflux of other P-glycoprotein substrates.

There is limited specific information in the reviewed literature regarding the broader modulation of other enzyme activities or specific cellular signaling pathways, such as the adenylyl cyclase or phosphodiesterase pathways, by 4-hydroxypropafenone.

Investigations in model systems have primarily focused on the electrophysiological consequences of 4-hydroxypropafenone's interaction with its primary targets: cardiac ion channels. The engagement of sodium and hERG channels, as detailed in section 5.1.1, leads to changes in action potential duration and conduction velocity in cardiac tissues. These effects are the biochemical basis of its antiarrhythmic activity.

In preclinical models, the target engagement of 4-hydroxypropafenone has been demonstrated to have a significant impact. For example, in conscious dogs with sustained ventricular tachycardia following myocardial infarction, 5-hydroxypropafenone was more effective at suppressing the arrhythmia than the parent compound at similar plasma levels. nih.gov This suggests a potent engagement of the underlying pathological biochemical pathways responsible for the arrhythmia in this model.

Comparative Pharmacological Activity of Parent Drug and Metabolite in Pre-clinical Models

Comparative studies in preclinical models have revealed a complex and sometimes contrasting picture of the relative potencies of propafenone and 4-hydroxypropafenone.

In Vitro vs. In Vivo Antiarrhythmic Potency: In isolated organ studies, such as on guinea-pig atria, 5-hydroxypropafenone showed a smaller effect on the maximum following frequency compared to propafenone. nih.gov However, in in vivo models of arrhythmia in rats and dogs (aconitine- and infarction-induced arrhythmias), 5-hydroxypropafenone demonstrated stronger antiarrhythmic potency. nih.gov This discrepancy is thought to be potentially due to pharmacokinetic differences, such as a smaller volume of distribution for the metabolite. nih.gov

Electrophysiological Effects: In His bundle studies in vivo, 5-hydroxypropafenone caused a more pronounced prolongation of conduction time in the atria, AV-node, and His-Purkinje system compared to propafenone. nih.gov This is consistent with its potent sodium channel blocking activity.

Inotropic and Other Effects: In isolated guinea-pig atria, 5-hydroxypropafenone exhibited a greater negative inotropic (force of contraction) and a greater Ca++-antagonistic effect than propafenone. nih.gov Conversely, its local anesthetic effect in the guinea pig wheal model was smaller than that of propafenone. nih.gov

In Vitro Models for Assessing Relative Potency and Efficacy

Research has shown that 4-hydroxypropafenone possesses significant biological activity, sometimes comparable or even more potent than propafenone in certain aspects, while weaker in others. researchgate.netnih.gov In canine Purkinje fibers, both propafenone and 4-hydroxypropafenone reduce the maximum upstroke slope of the action potential (Vmax) with similar potency, indicating comparable sodium channel blocking effects at low concentrations (0.1 microM). researchgate.net However, 4-hydroxypropafenone was uniquely effective in slowing the automatic rate in Purkinje fibers where automaticity was induced by barium chloride, an effect seen at therapeutic concentrations. nih.gov

Both compounds exhibit negative inotropic effects in guinea pig papillary muscles at concentrations of 1 x 10(-6) M or higher. nih.gov Investigations into their effects on human ether-a-go-go-related gene (HERG) channels, which are critical for cardiac repolarization, revealed that both propafenone and 4-hydroxypropafenone block these channels to a similar extent by binding predominantly to the open state. oup.com The EC₅₀ values for HERG channel blockade were 0.6 μM for propafenone and 0.9 μM for 4-hydroxypropafenone, concentrations that fall within therapeutic plasma levels. oup.com

Conversely, in isolated guinea-pig atria, 4-hydroxypropafenone demonstrated a weaker beta-adrenoceptor blocking effect than propafenone. nih.gov It also showed a smaller effect on the maximum following frequency but a greater negative inotropic and calcium-antagonistic effect compared to the parent compound in this model. nih.gov This suggests that while both compounds share multiple mechanisms of action, their relative potencies differ across various molecular targets. The parent drug, propafenone, has greater beta-blocking potency than its metabolites, an important factor in its clinical effect profile. nih.govpopline.org

Interactive Table 1: Comparative In Vitro Potency of Propafenone and 4-Hydroxypropafenone

Parameter Model System Propafenone 4-Hydroxypropafenone Finding Citation
Sodium Channel Blockade (Vmax reduction) Canine Purkinje Fibers Similar Potency Similar Potency Both drugs significantly depress Vmax at 0.1 μM. researchgate.net
HERG Channel Blockade (EC₅₀) CHO Cells with HERG 0.6 μM 0.9 μM Both compounds block HERG channels to a similar extent. oup.com
Beta-Adrenoceptor Blockade Guinea-Pig Atria More Potent Weaker Effect The metabolite has a distinctly weaker beta-blocking effect. nih.gov
Calcium-Antagonistic Effect Guinea-Pig Atria Less Potent Greater Effect The metabolite shows a greater Ca++-antagonistic effect. nih.gov
Negative Inotropic Effect Guinea-Pig Papillary Muscles Negative Inotropy ≥ 1x10⁻⁶ M Negative Inotropy ≥ 1x10⁻⁶ M Both drugs had negative inotropic effects at similar concentrations. nih.gov
Local Anesthetic Effect Guinea Pig Wheal More Potent Smaller Effect The metabolite has a smaller local anesthetic effect. nih.gov

Comparative Pharmacokinetic Studies of Parent and Metabolite in Animal Models (e.g., rats, without clinical outcomes)

Pharmacokinetic studies in animal models, particularly rats, have been instrumental in characterizing the absorption, distribution, metabolism, and elimination of propafenone and its active metabolite, 4-hydroxypropafenone. These studies reveal complex, species-specific, and sometimes stereoselective processes.

In rats, the elimination of propafenone is almost entirely dependent on its metabolism, with negligible amounts of the parent drug excreted unchanged in the urine. nih.gov Following intravenous administration in female Wistar rats, propafenone's clearance was constant across doses from 0.2 to 10 mg/kg, while the volume of distribution at steady state increased with higher doses. nih.gov However, after oral administration of up to 20 mg/kg, the pharmacokinetic profiles appeared linear, which contrasts with the nonlinear kinetics observed in humans. nih.gov This species difference is partly explained by variations in plasma protein binding; the unbound fraction of propafenone is much lower in rats than in humans and increases with concentration in rat plasma. nih.gov

Studies in male Sprague-Dawley rats demonstrated stereoselective pharmacokinetics for propafenone. nih.gov After intravenous, intraperitoneal, or oral administration of a single 10 mg/kg dose, the area under the curve (AUC) for the (-)-enantiomer was significantly higher than that of the (+)-enantiomer, with the ratio increasing after oral administration, indicating stereoselective first-pass metabolism. nih.gov

While in vitro studies show 4-hydroxypropafenone to have weaker beta-blocking and local anesthetic effects, it demonstrated stronger antiarrhythmic potency in vivo in rat models of aconitine-induced arrhythmia. nih.gov This discrepancy between in vitro and in vivo findings for 4-hydroxypropafenone may be attributable to pharmacokinetic differences, such as a potentially smaller distribution volume for the metabolite compared to propafenone. nih.gov In conscious dogs with induced ventricular tachycardia, 5-OH propafenone was more effective than the parent compound at similar plasma levels, further highlighting the metabolite's potent in vivo activity. nih.gov

Interactive Table 2: Comparative Pharmacokinetic Parameters of Propafenone in Rats

Parameter Administration Route Dose Rat Strain Key Finding Citation
Pharmacokinetics Oral Up to 20 mg/kg Female Wistar Apparent linear pharmacokinetic profiles observed. nih.gov
Clearance Intravenous 0.2-10 mg/kg Female Wistar Clearance was constant at all doses examined. nih.gov
Distribution Volume (Steady State) Intravenous 0.2-10 mg/kg Female Wistar Increased with increasing doses. nih.gov
AUC Ratio [(-):(+)-enantiomer] Intravenous 10 mg/kg Male Sprague-Dawley 1.99 +/- 0.228, indicating stereoselectivity. nih.gov
AUC Ratio [(-):(+)-enantiomer] Oral 10 mg/kg Male Sprague-Dawley 3.54 +/- 1.12, indicating stereoselective first-pass metabolism. nih.gov
Absolute Bioavailability [(-)-enantiomer] Oral 10 mg/kg Male Sprague-Dawley 0.422 nih.gov
Absolute Bioavailability [(+)-enantiomer] Oral 10 mg/kg Male Sprague-Dawley 0.254 nih.gov
In Vivo Antiarrhythmic Potency Not Specified Not Specified Rat (Aconitine Model) 5-Hydroxypropafenone showed stronger potency than propafenone. nih.gov

Future Research Directions and Unresolved Academic Questions

Innovations in Stable Isotope-Labeled Compound Synthesis and Application

Stable isotope-labeled compounds are indispensable tools in drug metabolism and pharmacokinetics (DMPK) studies. creative-biolabs.com The incorporation of stable isotopes like deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) into drug molecules allows for precise tracking and quantification in complex biological matrices. creative-biolabs.comresearchgate.net Future research is poised to expand the utility and accessibility of these critical research materials.

Expanding the Scope of Deuterated Standards for Novel Drug Candidates and Complex Metabolomes

Deuterium-labeled compounds, such as 4-Hydroxy Propafenone-d5 Hydrochloride, serve as ideal internal standards in mass spectrometry-based bioanalysis. researchgate.net The introduction of deuterium atoms results in a mass shift without significantly altering the physicochemical properties of the molecule, allowing for accurate differentiation from the unlabeled analyte. researchgate.netresearchgate.net This is particularly crucial for enhancing the metabolic stability of a drug, which can lead to an improved pharmacokinetic profile, including an increased half-life. researchgate.net

The growing fields of proteomics and metabolomics are driving the demand for a broader array of deuterated standards to study complex biological systems and identify new biomarkers. nih.govnih.gov Future efforts will likely focus on developing deuterated standards for a wider range of novel drug candidates and their metabolites, enabling more comprehensive and accurate metabolic profiling. nih.gov The use of these standards is essential for tracking the metabolic pathways of new drugs, which helps in the early identification of potential metabolites and ensures the efficacy and safety of new therapeutic agents. researchgate.net

Table 1: Applications of Deuterated Standards in Drug Metabolism Research

ApplicationDescriptionKey Advantages
Internal Standards in Mass Spectrometry Used for accurate quantification of drug analytes in biological samples.Co-elution with the analyte, similar ionization efficiency, and correction for matrix effects. researchgate.net
Metabolic Pathway Elucidation Tracing the fate of a drug molecule within a biological system.Allows for the identification and structural characterization of metabolites. creative-biolabs.com
Pharmacokinetic Studies Determining the absorption, distribution, metabolism, and excretion (ADME) of a drug.Provides precise data on drug clearance, half-life, and bioavailability. creative-biolabs.comresearchgate.net
Metabolomics Research Studying the complete set of small-molecule metabolites in a biological system.Enables the identification of biomarkers and understanding of disease states. nih.govnih.gov

Development of Multi-Labeled Standards for Advanced Metabolic Tracing

While deuterium labeling is a powerful tool, the development of multi-labeled standards, incorporating isotopes like ¹³C and ¹⁵N, offers even more sophisticated capabilities for metabolic research. creative-biolabs.comnih.gov These standards can be used to trace the metabolic fate of different parts of a molecule simultaneously, providing a more detailed picture of complex metabolic networks. nih.gov

Multi-labeled compounds are particularly valuable in metabolic flux analysis, which aims to quantify the rates of metabolic reactions. steeronresearch.com By using precursors labeled with multiple stable isotopes, researchers can track the incorporation of these isotopes into various downstream metabolites, revealing the activity of different metabolic pathways. nih.govtechnologynetworks.com For instance, the use of U-¹³C-glutamine can help measure the contribution of glutamine to the TCA cycle. nih.gov The future will likely see an increased use of multi-labeled standards to unravel intricate metabolic transformations and to support the development of systems biology approaches in drug discovery. technologynetworks.com

Integration of Advanced Analytical Platforms in Metabolite Research

The identification and quantification of drug metabolites heavily rely on advanced analytical techniques. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone of modern bioanalysis, offering high sensitivity and selectivity. nih.govbenthamdirect.com The future of metabolite research lies in the integration of even more sophisticated analytical platforms to enhance the depth and breadth of metabolic analysis.

Coupling LC-MS/MS with Ion Mobility Spectrometry for Enhanced Selectivity

A significant advancement in analytical technology is the coupling of LC-MS/MS with ion mobility spectrometry (IMS). researchgate.netresearchgate.net IMS provides an additional dimension of separation based on the size, shape, and charge of an ion, complementing the separation by chromatography and mass-to-charge ratio. numberanalytics.com This hyphenated technique, LC-IMS-MS, significantly increases the peak capacity and resolving power of the analysis, allowing for the separation of isomeric and isobaric metabolites that would otherwise be indistinguishable by conventional LC-MS/MS alone. researchgate.nettandfonline.com

The integration of IMS can improve the quality of mass spectra and provide collision cross-section (CCS) values, which are unique physicochemical properties of an ion that can be used for more confident metabolite identification. researchgate.net This enhanced selectivity is particularly beneficial in the analysis of complex biological matrices like plasma and urine, where numerous endogenous compounds can interfere with the detection of drug-related material. researchgate.net Future applications of LC-IMS-MS are expected to play a crucial role in definitive metabolite profiling and in cross-species metabolite comparisons. researchgate.net

Table 2: Comparison of Analytical Platforms for Metabolite Research

Analytical PlatformKey FeaturesAdvantages for Metabolite Research
LC-MS/MS High sensitivity and selectivity, wide dynamic range. nih.govbenthamdirect.comGold standard for quantification of drugs and metabolites.
LC-IMS-MS Additional dimension of separation based on ion mobility. researchgate.netnumberanalytics.comEnhanced selectivity, separation of isomers, provides CCS values for confident identification. researchgate.netresearchgate.nettandfonline.com

Automation and High-Throughput Methodologies for Bioanalytical Research

The drug discovery and development process generates a vast number of samples that require bioanalysis. To meet these demands, automation and high-throughput methodologies are becoming increasingly critical. technologynetworks.comresearchgate.net Automated sample preparation, utilizing robotic liquid handlers, improves accuracy, precision, and productivity while reducing manual errors and resource consumption. technologynetworks.comfrontiersin.org

Computational and In Silico Modeling in Support of Metabolite Research

In addition to experimental techniques, computational and in silico modeling are playing an increasingly vital role in predicting and understanding drug metabolism. benthamdirect.comnews-medical.net These approaches can provide valuable insights early in the drug discovery process, helping to prioritize candidates and design molecules with more favorable metabolic profiles. fastercapital.com

Computational methods can be broadly categorized into ligand-based and structure-based approaches. creative-biolabs.comnih.gov Ligand-based methods predict the metabolic fate of a compound based on its chemical structure, while structure-based methods model the interaction between the drug and metabolizing enzymes. creative-biolabs.com These tools can predict the site of metabolism, the likely metabolites formed, and the potential for drug-drug interactions. nih.govnews-medical.net

Various in silico tools and software platforms, such as BioTransformer, Meteor, and TIMES, are used to generate predictions of xenobiotic metabolism. nih.gov These platforms utilize knowledge-based rules and algorithms to simulate metabolic transformations. researchgate.netnih.gov Furthermore, quantitative structure-activity relationship (QSAR) models are employed to predict a wide range of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. The integration of artificial intelligence and machine learning is further enhancing the predictive power of these models. technologynetworks.comtandfonline.com

The use of in silico modeling can help to identify potential metabolic liabilities of drug candidates before they are even synthesized, saving significant time and resources. steeronresearch.comfastercapital.com As our understanding of metabolic enzymes and pathways grows, and as computational power increases, the accuracy and utility of these predictive models are expected to continue to improve, making them an indispensable part of modern drug discovery and development. mdpi.com

Predictive Modeling of Metabolic Pathways and Enzyme Interactions

The primary metabolic pathway for the parent compound, propafenone (B51707), involves hydroxylation to 5-hydroxypropafenone (B19502), primarily mediated by the CYP2D6 enzyme, and N-dealkylation to norpropafenone, mediated by CYP3A4. researchgate.net A significant unresolved question is how the deuterium labeling in this compound quantitatively alters these metabolic routes.

Future research can employ predictive modeling to explore these questions. Physiologically Based Pharmacokinetic (PBPK) models could be developed to simulate the absorption, distribution, metabolism, and excretion (ADME) of the deuterated metabolite. These models could integrate in vitro data to predict how the kinetic isotope effect influences the rates of enzymatic reactions, potentially altering the metabolite's half-life and exposure in comparison to its non-deuterated counterpart. Quantitative Structure-Activity Relationship (QSAR) models could further predict the binding affinity of the deuterated metabolite to various cytochrome P450 enzymes, offering insights into potential shifts in metabolic preference.

Molecular Dynamics Simulations for Understanding Metabolite-Protein Interactions

Molecular Dynamics (MD) simulations have become a powerful tool in drug discovery for exploring the dynamic nature of molecular interactions. mdpi.comdntb.gov.ua Applying MD simulations to this compound can provide atomic-level insights into its interaction with biological targets, such as cardiac ion channels or metabolizing enzymes. nih.gov

These simulations can model the binding stability of the metabolite within the active site of a protein over time. plos.org By calculating key parameters, researchers can build a detailed picture of the binding event. mdpi.com For instance, MD simulations could elucidate whether the deuterium substitution alters the conformational dynamics of the metabolite-protein complex, potentially impacting its pharmacological activity or metabolic stability. Such studies are crucial for understanding if the deuterated form can be considered a true proxy for the native compound in all biological assays. nih.gov

MD Simulation Parameter Description Insight Provided for 4-Hydroxy Propafenone-d5
Root-Mean-Square Deviation (RMSD) Measures the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. plos.orgAssesses the stability of the metabolite within the protein's binding pocket over the simulation time. mdpi.com
Root-Mean-Square Fluctuation (RMSF) Measures the deviation of each particle (e.g., amino acid residue) from its reference position over time. mdpi.comIdentifies which parts of the protein are most affected by the binding of the deuterated metabolite.
Hydrogen Bond Analysis Tracks the formation and breaking of hydrogen bonds between the ligand and the protein. plos.orgDetermines the key hydrogen bonding interactions that stabilize the metabolite-protein complex.
Binding Free Energy Calculation Estimates the strength of the interaction between the metabolite and the protein. nih.govQuantifies the binding affinity and can help predict whether deuteration impacts binding strength.

Addressing Challenges in Metabolite Bioanalysis for Complex Research Questions

The use of deuterated compounds as internal standards in quantitative mass spectrometry is a cornerstone of modern bioanalysis, prized for enhancing accuracy and precision. clearsynth.comtexilajournal.comwisdomlib.org However, their use is not without challenges, particularly concerning isotope effects and the imperative for rigorous standardization.

Standardization and Quality Control of Deuterated Reference Materials for Global Research Collaboration

The reliability of any quantitative bioanalytical method hinges on the quality and purity of the reference materials used. tandfonline.com For deuterated standards like this compound, this is particularly critical. The presence of even trace amounts of the unlabeled analyte as an impurity in the deuterated standard can lead to an overestimation of the analyte's concentration, yielding erroneous results. tandfonline.com

Therefore, stringent quality control and standardization are paramount for ensuring the accuracy and reproducibility of research data across different laboratories worldwide.

Key Aspects of Standardization and Quality Control:

Purity Assessment: Manufacturers must provide a comprehensive Certificate of Analysis that specifies the chemical and isotopic purity of the deuterated standard. This includes quantifying the percentage of the unlabeled material present. tandfonline.com

Structural and Isotopic Verification: A combination of high-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is often used to confirm the structural integrity of the molecule and the precise location and enrichment of the deuterium labels. rsc.org

Accreditation and Certification: To ensure the highest level of quality, producers of certified reference materials (CRMs) often operate under rigorous international standards, such as ISO 17034 (for the competence of reference material producers) and ISO/IEC 17025 (for testing and calibration laboratories). sigmaaldrich.com

Stability and Handling: Deuterated standards must be assessed for stability, particularly the potential for H/D exchange where deuterium atoms are replaced by protons from the solvent or matrix. acanthusresearch.com Labels should be placed in chemically stable, non-exchangeable positions to prevent this. sigmaaldrich.comacanthusresearch.com Proper storage and handling procedures are essential to maintain the integrity of the reference material.

The availability of well-characterized, high-purity deuterated reference materials from accredited sources is fundamental for method validation, routine equipment calibration, and ensuring that data generated in different studies can be reliably compared and integrated. clearsynth.comsigmaaldrich.comaphl.org

Q & A

Q. What strategies optimize the synthesis of this compound to minimize isotopic scrambling?

  • Methodology :
  • Deuterium exchange : Use deuterated propylamine precursors under controlled pH and temperature to prevent loss of ²H labels.
  • Purification : Employ reverse-phase chromatography to separate diastereomers and isotopic variants .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.